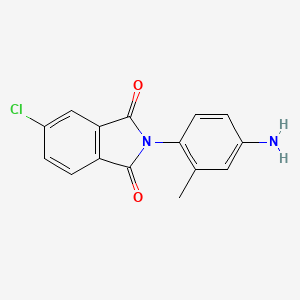

N-(4-Amino-2-methylphenyl)-4-chlorophthalimide

Beschreibung

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of N-(4-Amino-2-methylphenyl)-4-chlorophthalimide follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The compound is officially designated as 2-(4-amino-2-methylphenyl)-5-chloro-1H-isoindole-1,3(2H)-dione according to IUPAC nomenclature standards. This systematic name reflects the precise structural arrangement where the phthalimide nitrogen is substituted with a 4-amino-2-methylphenyl group, while the phthalimide ring system contains a chlorine atom at the 5-position.

Alternative nomenclature systems recognize this compound under several synonymous designations. The Chemical Abstracts Service has assigned the registry number 58230-69-6 to this substance. Additional accepted names include N-(4-amino-o-tolyl)-4-chlorophthalimide and 2-(4-amino-2-methylphenyl)-5-chloroisoindoline-1,3-dione. The European Inventory of Existing Commercial Chemical Substances number 261-173-8 provides another official identifier for regulatory purposes.

The systematic nomenclature adheres to IUPAC principles by identifying the parent structure as an isoindole-1,3-dione framework. The numbering system begins from the nitrogen atom, with subsequent carbon atoms numbered consecutively around the bicyclic system. The chlorine substituent occupies position 5 of the benzene ring fused to the imide functionality, while the amino and methyl groups are located at positions 4 and 2 respectively of the phenyl ring attached to the nitrogen atom.

Modern chemical databases recognize the compound through its International Chemical Identifier notation: InChI=1S/C15H11ClN2O2/c1-8-6-10(17)3-5-13(8)18-14(19)11-4-2-9(16)7-12(11)15(18)20/h2-7H,17H2,1H3. The corresponding InChI Key LIVAQMJLPOCEMO-UHFFFAOYSA-N provides a condensed identifier for computational applications. The Simplified Molecular Input Line Entry System representation CC1=C(C=CC(=C1)N)N2C(=O)C3=C(C2=O)C=C(C=C3)Cl accurately describes the molecular connectivity.

Eigenschaften

IUPAC Name |

2-(4-amino-2-methylphenyl)-5-chloroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2/c1-8-6-10(17)3-5-13(8)18-14(19)11-4-2-9(16)7-12(11)15(18)20/h2-7H,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIVAQMJLPOCEMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)N2C(=O)C3=C(C2=O)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20206966 | |

| Record name | N-(4-Amino-o-tolyl)-4-chlorophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58230-69-6 | |

| Record name | 2-(4-Amino-2-methylphenyl)-5-chloro-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58230-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Amino-o-tolyl)-4-chlorophthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058230696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Amino-o-tolyl)-4-chlorophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-amino-o-tolyl)-4-chlorophthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Direct Condensation Method

- Reactants: 4-chlorophthalic anhydride and 4-amino-2-methylphenylamine.

- Solvent: Commonly polar aprotic solvents such as N,N-dimethylformamide (DMF), pyridine, or acetic acid.

- Conditions: Heating under reflux (typically 100–150 °C) for several hours (4–12 h).

- Catalysts/Additives: Sometimes catalytic amounts of acid or base are added to promote ring closure.

- Work-up: Cooling, filtration of the precipitated product, washing, and recrystallization to purify.

This method is widely reported due to its simplicity and good yields.

Amide Bond Formation via In Situ Activation

An alternative approach involves in situ activation of the carboxylic acid derivative of 4-chlorophthalic acid or its anhydride using coupling agents or reagents such as:

- Phosphonium salts generated from N-chlorophthalimide and triphenylphosphine have been used to facilitate amidation reactions with amines. This method allows mild conditions and can improve yields by avoiding harsh reagents.

- Use of N-haloimides (e.g., N-chlorophthalimide) as acyl transfer agents to generate reactive intermediates that couple with amines efficiently.

This approach is advantageous for sensitive amines or when milder conditions are desired.

Stepwise Synthesis via Intermediate Formation

- Step 1: Preparation of 4-chlorophthalimide by chlorination of phthalimide.

- Step 2: Nucleophilic substitution or amide formation with 4-amino-2-methylphenylamine.

This method allows better control over substitution patterns and purity but involves more steps.

Reaction Parameters and Optimization

| Parameter | Typical Range/Condition | Effect on Yield and Purity |

|---|---|---|

| Temperature | 100–150 °C (reflux) | Higher temperature favors cyclization and ring closure but may cause decomposition if excessive |

| Solvent | DMF, pyridine, acetic acid | Polar aprotic solvents improve solubility and reaction rate |

| Reaction Time | 4–12 hours | Longer time ensures completion but may increase side reactions |

| Molar Ratio (Anhydride:Amine) | 1:1 to 1:1.2 | Slight excess of amine can drive reaction forward |

| Catalysts/Additives | Acid or base catalysts (optional) | Can improve rate and yield, depending on system |

| Work-up | Filtration, washing, recrystallization | Critical for purity and isolation of product |

Research Findings and Comparative Analysis

- Yield and Purity: Direct condensation methods typically yield 70–90% of the target compound with high purity after recrystallization.

- Environmental and Safety Considerations: Use of solvents like DMF and pyridine requires careful handling and disposal. Alternative greener solvents and methods are under investigation.

- Alternative Activation: The use of in situ generated phosphonium salts from N-chlorophthalimide and triphenylphosphine offers a milder and potentially more selective route to amide formation, reducing by-products.

- Substituent Effects: The presence of the 4-amino group on the phenyl ring improves hydrogen bonding potential, which may influence the crystallinity and stability of the final product.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Direct Condensation | 4-chlorophthalic anhydride, 4-amino-2-methylphenylamine, DMF/pyridine, reflux | Simple, high yield | Requires high temperature, solvent handling |

| In Situ Activation (Phosphonium salts) | N-chlorophthalimide, triphenylphosphine, amine, room temperature | Mild conditions, selective | Requires specialized reagents, longer reaction time |

| Stepwise Synthesis | Chlorination of phthalimide, then amide formation | Better control over substitution | Multi-step, more time-consuming |

Concluding Remarks

The preparation of N-(4-Amino-2-methylphenyl)-4-chlorophthalimide is well-established via direct condensation of 4-chlorophthalic anhydride with 4-amino-2-methylphenylamine under reflux in polar aprotic solvents. Advances in amidation chemistry, including the use of N-chlorophthalimide and phosphonium salt intermediates, provide alternative mild and efficient routes. Optimization of reaction parameters such as temperature, solvent, and molar ratios is critical for maximizing yield and purity. The choice of method depends on scale, available reagents, and environmental considerations.

Analyse Chemischer Reaktionen

Types of Reactions: N-(4-Amino-2-methylphenyl)-4-chlorophthalimide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkoxides.

Major Products Formed:

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Hydroxy or alkoxy derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: N-(4-Amino-2-methylphenyl)-4-chlorophthalimide is used as a building block in the synthesis of various organic compounds. It serves as an intermediate in the preparation of dyes, pigments, and polymers .

Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a probe for investigating cellular processes. It can also be used in the development of fluorescent markers for imaging applications .

Medicine: It can be used as a scaffold for developing drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of coatings, adhesives, and sealants .

Wirkmechanismus

The mechanism of action of N-(4-Amino-2-methylphenyl)-4-chlorophthalimide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physical Properties

Regioselectivity in Reactions

- N-(4-Amino-2-methylphenyl)-4-chlorophthalimide: Reacts selectively with CF₃SO₂Cl to form sulfonamides under mild conditions (room temperature, TEA/DCM).

- 4-Chlorophthalimide : Undergoes Hofmann degradation with poor regioselectivity, producing 5-chloroanthranilic acid (25% byproduct) alongside the desired 4-substituted product.

Commercial Availability

Table 2: Supplier and Pricing Data

| Compound Name | Supplier | Purity | Price (1g) |

|---|---|---|---|

| N-(4-Amino-2-methylphenyl)-4-chlorophthalimide | TFS Chemicals | 97% | ¥14,300 |

| N1-(4-Amino-2-methylphenyl)acetamide | Kanto Reagents | 97% | ¥9,200 |

Research Findings and Challenges

Regioselectivity Issues : Analogous 4-halophthalimides (e.g., 4-chlorophthalimide) face challenges in Hofmann reactions, necessitating solvent optimization (e.g., benzonitrile) to minimize byproducts.

Biological Efficacy: The target compound’s triflamide derivatives demonstrate superior pharmacokinetic profiles compared to non-phthalimide analogs like N-(4-aminophenyl)-N-ethylbenzamide (CAS RN: 6369-23-9).

Scalability: Synthesis of N-(4-Amino-2-methylphenyl)-4-chlorophthalimide is scalable via palladium-catalyzed borolation, a method less applicable to bulkier analogs like 3-chloro-N-phenyl-phthalimide.

Biologische Aktivität

N-(4-Amino-2-methylphenyl)-4-chlorophthalimide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

N-(4-Amino-2-methylphenyl)-4-chlorophthalimide features a phthalimide core with an amino group and a chlorine substituent, which contribute to its biological properties. The presence of these functional groups allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.

The biological activity of N-(4-Amino-2-methylphenyl)-4-chlorophthalimide is primarily attributed to its ability to inhibit specific enzymes and receptors involved in disease processes. Notably, it has been studied as an inhibitor of protein tyrosine kinases, which play crucial roles in cell signaling pathways associated with cancer and other diseases. The compound's chlorine atom may facilitate halogen bonding, enhancing its interaction with active sites on target proteins.

Biological Activities

-

Anticancer Activity :

- Preliminary studies suggest that N-(4-Amino-2-methylphenyl)-4-chlorophthalimide exhibits anticancer properties by inhibiting the growth of various cancer cell lines. It has shown promising results against breast and colon cancer cells by targeting aberrant signaling pathways associated with protein tyrosine kinases .

-

Antimicrobial Properties :

- The compound has been investigated for its antimicrobial activity, demonstrating effectiveness against several bacterial strains. This property is particularly relevant in the context of increasing antibiotic resistance.

- Enzyme Inhibition :

Case Studies

- A study conducted by Banthia and Samanta highlighted the transition metal-induced fluorescence enhancement of N-(4-Amino-2-methylphenyl)-4-chlorophthalimide, suggesting potential applications in biosensing technologies .

- Another investigation focused on the compound's role as a protein tyrosine kinase inhibitor, revealing its selectivity towards certain kinases implicated in tumorigenesis .

Comparative Analysis

The following table summarizes the structural features and biological activities of N-(4-Amino-2-methylphenyl)-4-chlorophthalimide compared to similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-Amino-2-methylphenyl)-4-chlorophthalimide | Chlorine substituent enhances reactivity | Anticancer, antimicrobial |

| N-(4-Amino-2-methylphenyl)acetamide | Lacks chlorine; different pharmacokinetics | Moderate anticancer activity |

| N-(4-Amino-2-methylphenyl)-2-phenoxypropanamide | Contains phenoxy group | Antimicrobial activity |

Q & A

Q. What are the established synthetic routes for N-(4-Amino-2-methylphenyl)-4-chlorophthalimide, and how can reaction conditions be optimized for higher yields?

The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-chlorophthalimide derivatives with 4-amino-2-methylaniline under reflux in polar aprotic solvents (e.g., DMF or amyl alcohol) . For example, describes N-alkylation of 4-chlorophthalimide with cyclohexylamine in amyl alcohol at reflux (66% yield), while achieves 91% yield for 4-chlorophthalimide synthesis using ammonium carbonate fusion. Optimization may involve:

- Catalyst selection : Use of cesium carbonate (Cs₂CO₃) to enhance reactivity in alkylation steps .

- Solvent choice : Amyl alcohol or DMF improves solubility and reaction efficiency .

- Temperature control : Reflux conditions (100–150°C) are critical for complete conversion .

Q. What spectroscopic and chromatographic methods are recommended for characterizing N-(4-Amino-2-methylphenyl)-4-chlorophthalimide?

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm for the phthalimide ring) .

- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ at m/z 317.06 for C₁₅H₁₀ClN₂O₂) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

- Melting point analysis : Compare observed values (e.g., 193–195°C) with literature to confirm crystallinity .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in N-(4-Amino-2-methylphenyl)-4-chlorophthalimide derivatives?

Single-crystal X-ray diffraction (SXRD) with SHELX programs (e.g., SHELXL for refinement) is essential for determining bond angles, torsion angles, and hydrogen-bonding networks . For example:

Q. How should researchers address contradictions in reported antitumor activity data for this compound and its analogs?

Discrepancies in IC₅₀ values may arise from assay conditions or cellular models. notes derivatives like 2-(4-amino-3-methylphenyl)benzothiazole show potent activity, but variations occur due to:

- Cell line specificity : Test across multiple lines (e.g., MCF-7 vs. HeLa) .

- Dose-response validation : Use standardized MTT assays with triplicate replicates .

- Mechanistic studies : Probe apoptosis (caspase-3 activation) or DNA intercalation (ethidium bromide displacement assays) to confirm targets .

Q. What strategies improve the solubility and bioavailability of N-(4-Amino-2-methylphenyl)-4-chlorophthalimide for in vivo studies?

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) at the phthalimide nitrogen .

- Nanoparticle encapsulation : Use PLGA or liposomal carriers to enhance aqueous dispersion .

- Co-crystallization : Modify crystal packing with co-formers (e.g., succinic acid) to improve dissolution rates .

Q. How can researchers mitigate byproduct formation during large-scale synthesis?

- Purification protocols : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) removes impurities .

- Reaction monitoring : In-situ FTIR or TLC (Rf = 0.5 in 1:1 EtOAc/hexane) tracks intermediate formation .

- Scale-up adjustments : Replace Cs₂CO₃ with cheaper K₂CO₃ while maintaining stirring efficiency .

Methodological Challenges and Solutions

Q. What are the limitations of using SHELX for structural analysis of this compound, and how can they be overcome?

Q. How do steric effects influence the reactivity of the 4-chlorophthalimide moiety in cross-coupling reactions?

The chloro group at the 4-position directs electrophilic substitution but may hinder nucleophilic attacks. shows palladium-catalyzed borolation requires bulky ligands (e.g., LB-Phos) to reduce steric hindrance. Computational modeling (DFT) predicts regioselectivity in Suzuki-Miyaura couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.